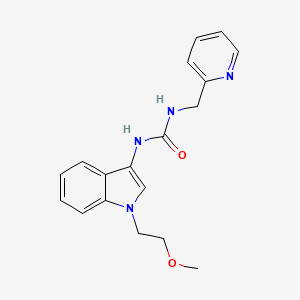

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound. Its structure combines an indole moiety with a methoxyethyl substitution and a pyridinylmethyl urea group. Compounds with such structures often find applications in various fields including medicinal chemistry and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves multi-step reactions starting from basic organic substrates. A common route starts with the alkylation of indole derivatives with a suitable 2-methoxyethyl halide. The resulting intermediate is then reacted with pyridin-2-ylmethyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods: : For industrial production, the process is optimized for scale. Reaction conditions are carefully controlled for temperature, pressure, and time to maximize yield and purity while minimizing by-products. This might involve the use of catalysts and continuous flow systems to maintain efficiency.

Análisis De Reacciones Químicas

Types of Reactions: : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea undergoes several types of chemical reactions, including:

Oxidation: : Typically using oxidizing agents like hydrogen peroxide or peracids.

Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: : Particularly nucleophilic substitution reactions where specific groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction Reagents: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

Substitution Reagents: : Nucleophiles like amines, thiols, or halides in solvents such as dimethyl sulfoxide or acetonitrile.

Major Products: : Oxidative reactions might yield hydroxylated products. Reductive conditions generally lead to deoxygenated or hydrogenated derivatives. Substitution reactions produce various substituted analogs depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is significant in various research areas:

Chemistry: : It's used as a precursor for more complex synthetic molecules. It serves in studying reaction mechanisms due to its reactive nature.

Biology: : In cellular and molecular biology, derivatives of such compounds are investigated for their potential interaction with biomolecules.

Medicine: : This compound and its derivatives may possess pharmacological properties, leading to research in drug discovery and development.

Industry: : It can be part of formulations or intermediates in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action for compounds like 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea often involves:

Molecular Targets: : Binding to specific proteins or enzymes. For instance, potential interaction with receptor sites or catalytic sites of enzymes.

Pathways Involved: : Affecting signaling pathways or metabolic routes within cells, altering biological activity in the process.

Comparación Con Compuestos Similares

Comparison: : Similar compounds may include those with slight variations in the substituent groups attached to the indole or pyridinyl moieties. These variations significantly impact their chemical properties and biological activity.

Similar Compounds

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylethyl)urea

Each of these compounds exhibits unique properties making them useful in specific contexts compared to our primary compound. Through these comparisons, scientists can better understand the nuances and develop more effective applications for these compounds.

Actividad Biológica

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of indole derivatives. This compound is notable for its potential biological activities, which are largely attributed to the indole moiety known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O, with a molecular weight of approximately 314.4 g/mol. The compound features an indole ring, a methoxyethyl group, and a pyridine derivative, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O |

| Molecular Weight | 314.4 g/mol |

| Structural Features | Indole, Urea Linkage, Pyridine |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may function as an inhibitor or modulator of various biological pathways:

- Enzyme Inhibition : The urea linkage enhances binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of indole derivatives, including this compound. The indole structure is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory disease models.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Ring : Utilizing Fischer indole synthesis by reacting phenylhydrazine with an appropriate aldehyde or ketone.

- Introduction of the Methoxyethyl Group : Achieved through alkylation using 2-methoxyethyl chloride.

- Formation of the Pyridine Ring : Can be synthesized via Hantzsch pyridine synthesis involving aldehydes and β-ketoesters.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar indole derivatives:

- Study on Antitumor Activity : A related compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting potential pathways for drug development.

- Inflammation Model Study : In vivo studies indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis.

Propiedades

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-11-10-22-13-16(15-7-2-3-8-17(15)22)21-18(23)20-12-14-6-4-5-9-19-14/h2-9,13H,10-12H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKGOVWTHLFRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.